Product packaging for Benzenemethanol, alpha-(1-((1,1-dimethylethyl)amino)ethyl)-2,5-dimethoxy-, hydrochloride(Cat. No.:CAS No. 5696-15-1)

Benzenemethanol, alpha-(1-((1,1-dimethylethyl)amino)ethyl)-2,5-dimethoxy-, hydrochloride

Cat. No.: B1668112
CAS No.: 5696-15-1
M. Wt: 303.82 g/mol
InChI Key: URPAECSKKQLCII-LPJGFKLNSA-N
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Description

Historical Context and Discovery of Butoxamine Hydrochloride

Butoxamine was discovered in the laboratories of Farbwerke Hoechst. ncats.ioncats.io Initially explored for potential therapeutic applications, its development for clinical use was not pursued. ncats.ioncats.io Instead, butoxamine found its niche primarily as a research chemical. ncats.ioncats.io It is used in animal and tissue experiments to characterize the involvement of β2-adrenergic receptors in various physiological and pathological processes. nih.govbvsalud.orgmedkoo.com The hydrochloride salt form, butoxamine hydrochloride, is commonly used in these research settings. nih.gov

Significance of Butoxamine Hydrochloride in Adrenergic Receptor Research

The primary significance of butoxamine hydrochloride lies in its selectivity for the β2-adrenergic receptor subtype. nih.gov Adrenergic receptors, also known as adrenoceptors, are a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine (B1679862) and epinephrine. These receptors are subdivided into two main groups: α and β. The β-adrenergic receptors are further classified into three subtypes: β1, β2, and β3.

Butoxamine's ability to selectively block β2-receptors allows researchers to isolate and study the specific roles of this receptor subtype. scbt.com When a physiological effect is still present after the administration of butoxamine, it suggests that the effect is not mediated by β2-receptors. scbt.com This process of elimination is crucial for understanding the distinct functions of β1 and β2 receptors, which often have opposing or complementary effects in the same organ system.

Research utilizing butoxamine has been instrumental in elucidating the role of β2-adrenergic receptors in various tissues and physiological processes. For instance, studies have employed butoxamine to investigate the involvement of β2-receptors in:

Cardiovascular function: Examining its effects on heart rate and blood pressure. medkoo.com

Metabolism: Investigating its influence on metabolic changes induced by fasting and catecholamines. ncats.ioncats.io

Bone metabolism: Studies in rats have explored the dose-dependent effects of butoxamine on bone. medkoo.com

Inflammatory responses: Research has looked into how butoxamine affects inflammatory processes. medkoo.com

Neurotransmitter regulation: Investigating the role of β2-adrenergic receptors in modulating blood glutamate (B1630785) levels. medkoo.com

Overview of Current Research Trajectories for Butoxamine Hydrochloride

Current research involving butoxamine hydrochloride continues to build upon its established role as a selective β2-adrenergic antagonist. Ongoing studies aim to further unravel the complexities of β2-adrenergic signaling in various physiological and pathophysiological contexts.

One area of active investigation is in the field of bone biology . Research has shown that β2-adrenergic receptors are present on bone cells, including osteoblasts and osteoclasts. nih.gov Studies using butoxamine in animal models of osteoporosis with associated sympathetic nervous system hyperactivity have suggested that blocking β2-receptors may prevent bone loss. nih.gov For example, in spontaneously hypertensive rats, butoxamine administration was found to reduce orthodontic tooth movement and prevent associated bone loss. nih.gov

Another significant research trajectory is in the study of pain mechanisms . Recent studies in mouse models of fibromyalgia have indicated that β2-adrenergic receptors may play a role in the development of pain. mdpi.com Pre-treatment with butoxamine was shown to prevent the development of mechanical hypersensitivity in these models. mdpi.com This line of inquiry could open new avenues for understanding and potentially treating chronic pain conditions.

Furthermore, butoxamine continues to be a vital tool in fundamental neuroscience research . Studies are exploring the role of peripheral β2-adrenergic receptors in mediating communication between the central nervous system and immune cells, such as splenocytes. mdpi.com

The table below summarizes some of the recent research applications of butoxamine hydrochloride:

Research AreaModelKey Findings
Bone MetabolismSpontaneously Hypertensive RatsButoxamine reduced orthodontic tooth movement and prevented alveolar bone loss. nih.gov
PainMouse Model of FibromyalgiaPre-treatment with butoxamine prevented the development of acid-induced mechanical hypersensitivity. mdpi.com
Neuro-immune InteractionMouse ModelInvestigated the role of peripheral β2-adrenergic receptors in the communication between the CNS and splenocytes. mdpi.com
InflammationMouse ModelButoxamine partly abolished the protective effects of 100% oxygen treatment against zymosan-induced generalized inflammation. medkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26ClNO3 B1668112 Benzenemethanol, alpha-(1-((1,1-dimethylethyl)amino)ethyl)-2,5-dimethoxy-, hydrochloride CAS No. 5696-15-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5696-15-1

Molecular Formula

C15H26ClNO3

Molecular Weight

303.82 g/mol

IUPAC Name

(1R,2S)-2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C15H25NO3.ClH/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6;/h7-10,14,16-17H,1-6H3;1H/t10-,14-;/m0./s1

InChI Key

URPAECSKKQLCII-LPJGFKLNSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl

Canonical SMILES

CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C.Cl

Appearance

Solid powder

Other CAS No.

5696-15-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

2922-20-5 (Parent)

shelf_life

>3 years if stored properly

solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butaxamine
Butoxamine
Butoxamine Hydrochloride
Hydrochloride, Butoxamine

Origin of Product

United States

Synthetic Chemistry and Structural Modifications of Butoxamine Hydrochloride

Advanced Synthetic Routes for Butoxamine Hydrochloride

The synthesis of arylethanolamines like butoxamine involves the formation of a crucial carbon-carbon bond to construct the side chain and the introduction of the amino group. Advanced synthetic routes aim to achieve this with high efficiency, stereocontrol, and atom economy. While specific literature on "advanced" routes for butoxamine is limited, modern methodologies for analogous β-blockers provide a framework for its potential synthesis.

One contemporary approach involves the catalytic asymmetric synthesis of key intermediates. For instance, the synthesis of related catecholamines has been achieved using a catalytic asymmetric nitroaldol (Henry) reaction as the key step. This method uses a heterobimetallic multifunctional asymmetric catalyst to react an aldehyde with nitromethane, establishing the chiral center of the β-alcohol with high enantiomeric excess. For butoxamine, this would involve reacting 2,5-dimethoxyacetophenone with a nitrating agent, followed by asymmetric reduction and subsequent introduction of the tert-butylamino group.

Another strategy employs chemoenzymatic methods, which utilize enzymes for key stereoselective transformations. Lipase-catalyzed kinetic resolution of racemic intermediates, such as chlorohydrins or esters, is a well-established method for producing enantiomerically enriched building blocks for β-blocker synthesis. More advanced concepts like dynamic kinetic resolution (DKR) can theoretically achieve a 100% yield of the desired enantiomer by combining enzymatic resolution with in-situ racemization of the unwanted enantiomer.

A summary of potential advanced synthetic approaches is presented below.

ApproachKey TransformationAdvantagesExample Application (Analogous Compounds)
Asymmetric Catalysis Asymmetric nitroaldol (Henry) reactionHigh enantioselectivity, catalyticSynthesis of (R)-Arbutamine
Chemoenzymatic Synthesis Lipase-catalyzed kinetic resolution of intermediatesHigh enantiopurity, mild reaction conditionsSynthesis of (S)-Metoprolol, (S)-Betaxolol
Substrate-Controlled Diastereoselective Reduction Reduction of an α-amino ketone precursorControl of relative stereochemistrySynthesis of various arylethanolamines

These advanced routes offer significant improvements over classical methods by providing direct access to stereochemically pure compounds, which is critical given the stereospecific nature of drug-receptor interactions.

Stereochemical Considerations in Butoxamine Hydrochloride Synthesis

Butoxamine possesses two chiral centers at the carbon atoms bearing the hydroxyl group (C1) and the amino group (C2). This results in the possibility of four stereoisomers, comprising two pairs of enantiomers. These diastereomeric pairs are designated as erythro (syn) and threo (anti). The biologically active form of butoxamine is reported to be the (1R,2S)-erythro isomer. Therefore, stereochemical control is paramount in its synthesis.

The two main strategies to obtain a single stereoisomer are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired stereoisomers directly. Methods using chiral auxiliaries, such as tert-butanesulfinamide, are powerful for the asymmetric synthesis of amines. Condensation of a ketone precursor with (R)- or (S)-tert-butanesulfinamide yields a sulfinylimine, to which a nucleophile can be added with high diastereoselectivity. Subsequent removal of the sulfinyl group yields the chiral amine.

Chiral Resolution: This method involves the separation of a mixture of stereoisomers.

Diastereomer Separation: The erythro and threo diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention) and can be separated using standard techniques like crystallization or column chromatography.

Enantiomer Resolution: Once the desired diastereomer (e.g., the racemic erythro pair) is isolated, the enantiomers must be separated. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid. The resulting salts have different solubilities, allowing for their separation by fractional crystallization. researchgate.net Alternatively, enzymatic kinetic resolution can be employed, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing the separation of the reacted and unreacted forms. nih.govscielo.br Chiral high-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative separation of enantiomers. mdpi.comwvu.edunih.gov

The choice between asymmetric synthesis and resolution depends on factors such as cost, scale, and the availability of starting materials and reagents.

Derivatization Strategies for Butoxamine Hydrochloride Analogs

Derivatization, or the chemical modification of a lead compound, is a cornerstone of medicinal chemistry used to explore structure-activity relationships (SAR) and optimize drug properties.

The structure of butoxamine offers several sites for chemical transformation to generate analogs. The goal of such modifications is to understand the role of each structural component in receptor binding and selectivity.

N-Alkyl Group Modification: The tert-butyl group on the nitrogen atom is critical for β2-selectivity. pharmacy180.com Structure-activity relationship studies on related β-adrenergic ligands show that as the bulk of the nitrogen substituent increases, β-receptor activity generally increases while α-receptor activity decreases. pharmacy180.comoup.com Synthesizing analogs with different bulky substituents (e.g., isopropyl, adamantyl) could further probe the size and shape of the receptor's binding pocket.

α-Methyl Group Modification: The methyl group on the carbon adjacent to the nitrogen (the α-carbon) also contributes to β2-selectivity. taylorandfrancis.com Analogs could be synthesized where this group is absent, is larger (e.g., ethyl), or is part of a cyclopropyl ring to investigate the steric and conformational effects on receptor interaction.

Aromatic Ring Substitution: The 2,5-dimethoxy substitution pattern on the phenyl ring is a key feature. Modifying these substituents can impact both potency and selectivity. Analogs could be prepared with different alkoxy groups, halogens, or other functional groups at various positions on the ring to explore electronic and steric effects. For example, replacing methoxy (B1213986) groups with hydroxyls would increase hydrogen bonding potential but may also introduce metabolic liabilities.

Hydroxyl Group Modification: The secondary alcohol is crucial for binding to the adrenergic receptor, typically forming a key hydrogen bond. While removal would likely abolish activity, its conversion to an ether or ester (as a prodrug strategy) is a common modification.

The table below summarizes key SAR principles for arylethanolamine β-antagonists that are applicable to butoxamine.

Molecular ComponentModificationGeneral Effect on Activity/Selectivity
Nitrogen Substituent Increasing steric bulk (e.g., H < Me < i-Pr < t-Bu)Decreases α-receptor activity; Increases β-receptor activity and β2-selectivity. pharmacy180.com
α-Carbon Substituent Addition of a small alkyl group (e.g., methyl)Confers β2-receptor selectivity. taylorandfrancis.com
Aromatic Ring Hydroxyl groups (catechol)Important for maximal agonist activity; can be replaced in antagonists.
β-Hydroxyl Group (R)-stereochemistryGenerally essential for high-affinity binding to β-receptors.

A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug. taylorandfrancis.com Prodrug design is often employed to overcome undesirable physicochemical or pharmacokinetic properties. Butoxamine, with its secondary alcohol and secondary amine, is a candidate for prodrug strategies.

The most common approach for masking a hydroxyl group is esterification. nih.govresearchgate.netnih.gov An ester prodrug of butoxamine would involve acylating the secondary alcohol. This strategy is typically used to:

Increase Lipophilicity: Masking the polar hydroxyl group with a lipophilic ester can enhance membrane permeability and potentially improve oral absorption.

Improve Chemical Stability: Esterification can protect the molecule from premature metabolism.

The choice of the ester promoiety is critical. It must be designed to be stable in the gastrointestinal tract but readily cleaved by esterase enzymes in the blood or target tissues to release the active butoxamine. Sterically hindered esters, such as a pivalate (tert-butylcarbonyl) ester, can be used to modulate the rate of enzymatic hydrolysis. acs.orgnih.gov

Potential Prodrug Moiety (Ester)RationalePotential Advantages
Acetyl or Propionyl Ester Simple, small promoiety.Rapid cleavage by esterases.
Pivaloyl (tert-butylcarbonyl) Ester Sterically hindered promoiety.Slower, more controlled enzymatic hydrolysis; increased stability. acs.org
Amino Acid Ester Can utilize amino acid transporters for absorption.Potential for improved absorption and targeted delivery.
Phosphate Ester Water-soluble promoiety.Increased aqueous solubility for formulation purposes; cleaved by phosphatases.

The secondary amine could also be targeted for prodrug design, for example, by creating a carbamate, although these are often more stable than esters and may not be efficiently cleaved in vivo. acs.org

Isotopic Labeling Methodologies for Butoxamine Hydrochloride

Isotopic labeling involves replacing one or more atoms in a molecule with their isotope. This technique is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as for receptor binding assays, without significantly altering its chemical properties. europeanpharmaceuticalreview.comresearchgate.net Labeling can be done with stable isotopes or radioisotopes.

Stable Isotope Labeling: This typically involves incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).

Deuterium Labeling: Replacing hydrogen atoms with deuterium at sites of metabolism can slow down metabolic processes due to the kinetic isotope effect. This can be used to investigate metabolic pathways. Deuterated compounds also serve as excellent internal standards for quantitative mass spectrometry. hwb.gov.in Synthesis of a deuterated butoxamine could be achieved via H-D exchange reactions on the parent molecule or by using deuterated building blocks during synthesis. hwb.gov.in

Radioisotopic Labeling: This involves incorporating a radioactive isotope, such as tritium (³H), carbon-14 (¹⁴C), or positron-emitting isotopes like carbon-11 (¹¹C) and fluorine-18 (¹⁸F).

Tritium (³H) or Carbon-14 (¹⁴C) Labeling: These are used extensively in preclinical drug metabolism studies. The labeled compound is administered, and its path through the body and transformation into metabolites can be traced by detecting radioactivity. Synthesis of [³H]-butoxamine could be achieved by catalytic reduction of an unsaturated precursor with tritium gas or by exchange labeling.

Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) Labeling: These short-lived isotopes are used for in vivo imaging with Positron Emission Tomography (PET). A PET radioligand of butoxamine would allow for the non-invasive visualization and quantification of β2-adrenergic receptors in the brain and peripheral organs. The synthesis of such a tracer would require rapid chemical reactions. For [¹¹C]-butoxamine, this might involve the methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For an [¹⁸F]-labeled analog, a fluoroalkyl group would typically be introduced onto the nitrogen or the aromatic ring via nucleophilic substitution with [¹⁸F]fluoride.

IsotopeTypeCommon ApplicationPotential Labeling Strategy for Butoxamine
Deuterium (²H) StableMetabolic stability studies; internal standard for MSH-D exchange on aromatic ring; use of deuterated reducing agents (e.g., NaBD₄).
Tritium (³H) Radioactive (β⁻)In vitro receptor binding assays; ADME studiesCatalytic reduction of an unsaturated precursor with ³H₂ gas.
Carbon-11 (¹¹C) Radioactive (β⁺)PET imaging of receptorsMethylation of an N-des-tert-butyl or O-desmethyl precursor with [¹¹C]CH₃I.
Fluorine-18 (¹⁸F) Radioactive (β⁺)PET imaging of receptorsNucleophilic substitution on a precursor with a leaving group using [¹⁸F]F⁻.

The development of isotopically labeled versions of butoxamine is essential for a deeper understanding of its pharmacology and for its potential use as a research tool in imaging studies.

Molecular Pharmacology of Butoxamine Hydrochloride

Butoxamine Hydrochloride Interactions with Adrenergic Receptors

The interaction of butoxamine hydrochloride with adrenergic receptors, particularly its selectivity and the nature of its antagonistic properties, forms the basis of its pharmacological profile.

Butoxamine hydrochloride is characterized by its selective antagonist activity at the β2-adrenergic receptor. taylorandfrancis.comnih.govnih.gov This selectivity allows researchers to differentiate between the effects mediated by β2-ARs and other adrenergic receptor subtypes, such as the beta-1 (β1-AR). Butoxamine displays a higher affinity for β2-adrenoceptors, leading to the blockade of responses in tissues where this subtype is predominant, such as vascular and uterine smooth muscle, with less effect on cardiac responses which are primarily mediated by β1-receptors. taylorandfrancis.com

Quantitative assessment of antagonist potency is often expressed by the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. In a study conducted on guinea-pig tracheal smooth muscle, the concentration-response curve for the agonist noradrenaline was competitively antagonized by butoxamine. However, the determined pA2 value was noted to be considerably lower than what would be theoretically expected for a pure β2-AR interaction under the experimental conditions. nih.gov

Detailed binding affinity data, such as the equilibrium dissociation constant (Ki) for butoxamine at β1 and β2-adrenergic receptors, which would provide a more precise quantitative measure of its selectivity, are not consistently reported across publicly available scientific literature.

ParameterReceptor SubtypeValueReference Tissue/System
pA2Beta-Adrenergic ReceptorsLower than theoretically expected for pure β2-AR antagonismGuinea-pig tracheal smooth muscle

Butoxamine hydrochloride functions as a competitive antagonist at the β2-adrenergic receptor. nih.gov This means that it binds to the same site as endogenous agonists like epinephrine and synthetic agonists, but it does not activate the receptor. Instead, it blocks the ability of agonists to bind and elicit a cellular response. The antagonism by butoxamine is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist.

The concept of inverse agonism describes the ability of a ligand to bind to a receptor and reduce its basal or constitutive activity, a phenomenon observed with some G protein-coupled receptors (GPCRs). Some beta-blockers have been shown to exhibit inverse agonist properties. nih.gov However, specific studies characterizing butoxamine hydrochloride as an inverse agonist at the β2-adrenergic receptor are not prominently available in the existing scientific literature. Therefore, its classification remains that of a neutral antagonist.

The interaction between a ligand and its receptor can be further understood by examining the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of the binding event. Molecular dynamics simulations have been employed to model the interaction between butoxamine and the β2-adrenergic receptor. These computational studies suggest that the butoxamine-β2AR complex forms a rigid and stable structure. nih.govnih.gov In these models, the butoxamine molecule, which is larger and more hydrophobic than the endogenous agonist epinephrine, is predicted to interact with hydrophobic residues within the receptor's binding pocket, such as Trp-109 on transmembrane helix 3 and Phe-289, Phe-290, and Ile-294 on transmembrane helix 6. Additionally, hydrogen-bonding interactions between the oxygens of butoxamine and serine residues Ser-203 and Ser-204 are proposed. nih.gov

Despite these computational insights, detailed experimental data on the kinetic and thermodynamic parameters of butoxamine hydrochloride binding to the β2-adrenergic receptor are scarce in the published literature. This includes specific values for the association rate constant (kon), the dissociation rate constant (koff), and thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding.

ParameterFindingMethodology
Structural InteractionForms a rigid and stable complex with the β2-adrenergic receptor.Molecular Dynamics Simulation
Key Interacting Residues (Predicted)Trp-109, Phe-289, Phe-290, Ile-294, Ser-203, Ser-204Molecular Dynamics Simulation

Post-receptor Signaling Pathways Modulated by Butoxamine Hydrochloride

As an antagonist, butoxamine hydrochloride's primary role in modulating signaling pathways is inhibitory, blocking the downstream effects initiated by agonist binding to the β2-adrenergic receptor.

The β2-adrenergic receptor is a classic G protein-coupled receptor that, upon agonist activation, primarily couples to the stimulatory G protein, Gs. This coupling activates adenylyl cyclase, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Butoxamine hydrochloride, by competitively blocking agonist binding, prevents this canonical Gs-cAMP signaling cascade. This has been demonstrated in various experimental systems where pretreatment with butoxamine abolishes the increase in intracellular cAMP levels induced by β2-AR agonists. nih.gov

Beyond the canonical cAMP pathway, agonist activation of the β2-AR can also influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the nuclear factor-kappa B (NF-κB) pathway. Research has shown that butoxamine can block the activation of these downstream pathways when they are stimulated by a β2-AR agonist. For instance, in one study, the activation of β2-AR was found to promote apoptosis in endometrial stromal cells by activating the ERK/MAPK and NF-κB signaling pathways, an effect that was significantly decreased by pretreatment with butoxamine. taylorandfrancis.com

In addition to G protein-dependent signaling, GPCRs can also signal through non-canonical pathways, often involving β-arrestin proteins. nih.gov β-arrestins were initially known for their role in receptor desensitization and internalization but are now recognized as independent signal transducers.

Interestingly, a study investigating the recruitment of β-arrestin2 by various adrenergic ligands found that butoxamine, despite its selectivity for the β2-AR, promoted β-arrestin2 recruitment at the β1-adrenergic receptor. nih.gov This finding suggests a potential for butoxamine to engage in non-canonical signaling, albeit at a receptor for which it has a lower affinity.

The effect of butoxamine on β-arrestin recruitment at its primary target, the β2-adrenergic receptor, is less clear. A broad analysis of 65 adrenergic ligands concluded that there was no evidence for β-arrestin recruitment by antagonists at the β2-AR. However, another study highlighted that certain beta-blockers, such as carvedilol, can uniquely stimulate β-arrestin-mediated signaling at the β2-AR, indicating that this is a possibility for some antagonists. nih.govdrugbank.com At present, there is no definitive, widely cited evidence to suggest that butoxamine hydrochloride actively recruits β-arrestin to the β2-adrenergic receptor to initiate a non-canonical signaling cascade. The arrestin-mediated signaling at β2-ARs is primarily associated with agonist stimulation, leading to receptor desensitization and internalization. nih.gov

Signaling PathwayEffect of Butoxamine HydrochlorideReceptor Subtype
β-arrestin2 RecruitmentPromotes recruitmentβ1-Adrenergic Receptor
β-arrestin RecruitmentNo definitive evidence of recruitmentβ2-Adrenergic Receptor

Allosteric Modulation by Butoxamine Hydrochloride

Current pharmacological literature categorizes butoxamine hydrochloride as a selective β2-adrenergic receptor antagonist. medkoo.comgenome.jpmedchemexpress.com Its mechanism of action is understood to involve competitive binding to the orthosteric site of the β2-adrenergic receptor, the same site recognized by the endogenous agonist adrenaline. By occupying this site, butoxamine hydrochloride prevents the binding of agonists and thereby inhibits receptor activation.

There is no substantive evidence in peer-reviewed studies to suggest that butoxamine hydrochloride functions as an allosteric modulator of the β2-adrenergic receptor. Allosteric modulators bind to a topographically distinct site on the receptor to modulate the affinity or efficacy of orthosteric ligands. nih.gov The established classification of butoxamine as a competitive antagonist indicates that it directly competes with agonists for the primary binding pocket, a characteristic that is distinct from allosteric modulation. taylorandfrancis.com

Receptor Desensitization and Downregulation Induced by Butoxamine Hydrochloride in Model Systems

The primary role of a receptor antagonist, such as butoxamine hydrochloride, is to block agonist-induced signaling. Consequently, antagonists are generally expected to prevent or reverse the processes of receptor desensitization and downregulation that are initiated by prolonged or intense agonist exposure. nih.gov These processes, which include receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment, serve to attenuate G protein-mediated signaling and can lead to receptor internalization. nih.govnih.govnih.gov

While there is a lack of studies demonstrating that butoxamine hydrochloride directly induces desensitization or downregulation of the β2-adrenergic receptor, some research has explored its effects on components of these signaling pathways.

One study investigating β-arrestin2 recruitment by various β-adrenergic receptor ligands in a HEK293 cell model produced an unexpected finding. In this particular model system, the selective β2-adrenergic receptor antagonist butoxamine was observed to promote the recruitment of β-arrestin2 to the β1-adrenergic receptor. The recruitment of β-arrestin is a critical step in the desensitization and internalization of G protein-coupled receptors. This observation is noteworthy as butoxamine is selective for the β2 subtype, and its activity at the β1 receptor is not its primary pharmacological characteristic.

The following table summarizes the findings on β-arrestin2 recruitment for butoxamine and other antagonists as reported in the aforementioned study.

CompoundReceptor TargetObserved Effect on β-arrestin2 Recruitment
Butoxamine Hydrochlorideβ1-Adrenergic ReceptorPromoted β-arrestin2 recruitment

It is important to note that this finding does not indicate that butoxamine hydrochloride induces desensitization of its primary target, the β2-adrenergic receptor. Rather, it highlights a potential off-target effect on the β1-adrenergic receptor's desensitization machinery in a specific experimental context. Further research is required to understand the physiological relevance and underlying mechanisms of this observation.

In other contexts, butoxamine has been shown to function as expected by blocking agonist-induced effects. For instance, in studies of spontaneously hypertensive rats, long-term treatment with butoxamine prevented a decrease in bone mass by suppressing both a decrease in bone formation and an increase in bone resorption, effects linked to its β2-adrenergic receptor blocking action. nih.gov Such studies underscore its role as an antagonist that prevents the downstream consequences of receptor activation, which would include agonist-driven desensitization and downregulation.

Structure Activity Relationship Sar Studies of Butoxamine Hydrochloride and Its Analogs

Elucidation of Pharmacophoric Elements in Butoxamine Hydrochloride

The pharmacophore of a drug molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. For butoxamine hydrochloride and related β-adrenergic antagonists, several key pharmacophoric features have been identified that are crucial for their interaction with the β2-adrenergic receptor. These elements are derived from the common structural motifs present in arylethanolamine-based β-blockers.

The essential pharmacophoric elements for the antagonist activity of butoxamine hydrochloride at the β2-adrenergic receptor include:

An Aromatic Ring: The 2,5-dimethoxyphenyl ring in butoxamine serves as a crucial interaction point with the receptor, likely through van der Waals and hydrophobic interactions with aromatic amino acid residues in the binding pocket.

A β-Ethanolamine Side Chain: This structural component is characteristic of many adrenergic ligands. The hydroxyl group on the benzylic carbon is vital for binding, typically forming a hydrogen bond with a key amino acid residue in the receptor. The stereochemistry of this hydroxyl group is also critical, with the (R)-enantiomer generally being more active for β-blockers.

A Secondary Amine: The protonated secondary amine in the ethanolamine (B43304) side chain is essential for a strong ionic interaction with a conserved aspartate residue (Asp113) in the third transmembrane helix of the β2-adrenergic receptor.

A Bulky N-Alkyl Substituent: The tert-butyl group on the nitrogen atom is a key determinant of β-antagonist activity and contributes to the selectivity profile of the molecule. This bulky group is thought to occupy a hydrophobic pocket in the receptor, which is a common feature among β-blockers.

An α-Methyl Group: The methyl group on the carbon adjacent to the nitrogen atom is a distinguishing feature of butoxamine. Substitution at this α-carbon on the side-chain is known to confer β2-adrenoceptor selectivity in some adrenergic antagonists.

These pharmacophoric elements are summarized in the table below:

Pharmacophoric FeatureCorresponding Structural Moiety in ButoxaminePresumed Interaction with β2-Adrenergic Receptor
Aromatic Ring2,5-Dimethoxyphenyl groupHydrophobic and van der Waals interactions
Hydrogen Bond Donorβ-hydroxyl groupHydrogen bonding with receptor residues (e.g., Asn312)
Cationic AmineProtonated secondary amineIonic interaction with Asp113
Hydrophobic GroupN-tert-butyl groupInteraction with a hydrophobic pocket
Steric Featureα-methyl groupContributes to β2-selectivity

Impact of Substituent Modifications on Butoxamine Hydrochloride Activity and Selectivity

Systematic modifications of the butoxamine hydrochloride structure can provide valuable information about the SAR and can lead to the development of analogs with altered activity and selectivity profiles. The two primary areas for modification are the aromatic ring and the ethanolamine side chain.

The nature, position, and number of substituents on the aromatic ring of phenylethanolamine-based β-blockers play a pivotal role in determining their affinity and selectivity for β-adrenergic receptor subtypes. While specific SAR data for a wide range of butoxamine analogs with varied aromatic substitutions is not extensively available in the public domain, general principles derived from the broader class of β-blockers can be applied.

The 2,5-dimethoxy substitution pattern in butoxamine is a key feature contributing to its β2-selectivity. It is known that the electronic and steric properties of the aromatic substituents influence the interaction with the receptor binding site. For instance, in other series of β-blockers, para-substitution on the phenyl ring is often associated with β1-selectivity (cardioselectivity). The meta- and ortho-position substitutions, as seen in butoxamine, can steer the selectivity towards the β2 receptor.

The following table summarizes the anticipated effects of modifying the aromatic ring of butoxamine, based on general SAR principles for β-adrenergic antagonists:

ModificationExpected Impact on Activity and SelectivityRationale
Removal of one or both methoxy (B1213986) groupsLikely decrease in β2-selectivity and potentially affinityThe methoxy groups are crucial for the specific interactions that confer β2-selectivity.
Shifting the position of methoxy groupsAltered selectivity profile (e.g., potential increase in β1-activity)The spatial arrangement of these groups is critical for fitting into the β2 receptor's binding pocket.
Introduction of other substituents (e.g., halogens, alkyl groups)Variable effects depending on the nature and position of the substituentElectron-withdrawing or donating groups, as well as bulky substituents, would alter the electronic and steric profile, leading to different receptor interactions.

Modifications to the ethanolamine side chain of butoxamine can significantly impact its pharmacological properties. Key areas for modification include the N-alkyl substituent and the α-methyl group.

The N-tert-butyl group is a common feature in many β-blockers and is generally considered optimal for antagonist activity. Altering the size and nature of this group can affect both potency and selectivity. For example, smaller alkyl groups like isopropyl may lead to a decrease in antagonist potency or even introduce partial agonist activity. Larger or more complex substituents could either enhance or diminish affinity depending on their ability to fit within the hydrophobic pocket of the receptor.

The α-methyl group in butoxamine is a critical determinant of its β2-selectivity. In the broader class of phenylethanolamines, the presence of an α-alkyl group often directs selectivity towards β2-receptors. Removal of this methyl group would likely reduce β2-selectivity and could potentially increase β1-antagonist activity.

The table below outlines the probable consequences of side-chain modifications:

ModificationExpected Impact on Activity and SelectivityRationale
Replacement of N-tert-butyl with a smaller alkyl group (e.g., isopropyl)Potential decrease in antagonist potency and selectivityThe tert-butyl group is considered optimal for hydrophobic interactions in the antagonist binding site.
Introduction of a larger N-substituentVariable effects; could decrease affinity due to steric hindranceThe size of the hydrophobic pocket in the receptor is limited.
Removal of the α-methyl groupLikely loss of β2-selectivityThis group is a key feature for directing selectivity towards the β2 receptor.
Altering the stereochemistry at the β-carbonSignificant decrease in activityThe (R)-configuration of the hydroxyl group is crucial for proper orientation and hydrogen bonding in the receptor.

Conformational Analysis of Butoxamine Hydrochloride and its Derivatives

The three-dimensional conformation of a ligand is a critical factor in its ability to bind to its biological target. Conformational analysis of butoxamine hydrochloride provides insights into the spatial arrangement of its pharmacophoric features and how it presents itself to the β2-adrenergic receptor.

Molecular dynamics (MD) simulations have been employed to study the behavior of butoxamine when bound to the β2-adrenergic receptor embedded in a lipid bilayer with explicit water molecules. These studies have revealed that the butoxamine-β2AR complex is structurally stable and rigid. This rigidity is in contrast to the more flexible and dynamic nature observed when an agonist, such as epinephrine, is bound to the receptor.

The stability of the butoxamine-bound receptor structure in these simulations suggests that butoxamine induces a conformation of the receptor that is inactive and does not lead to the downstream signaling events associated with receptor activation. The antagonist-bound structure is characterized by a lack of the dynamic helical movements that are thought to be necessary for G-protein coupling and activation. This induced rigidity is a hallmark of many antagonists and is a key aspect of their mechanism of action.

Computational Chemistry Approaches in Butoxamine Hydrochloride SAR Studies

Computational chemistry provides powerful tools for investigating the SAR of drug molecules like butoxamine hydrochloride. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can complement experimental studies and guide the design of new analogs.

Molecular docking studies have been used to predict the binding mode of butoxamine within the active site of the β2-adrenergic receptor. These studies have confirmed the importance of the key interactions identified in the pharmacophore model. Specifically, the protonated amine of butoxamine forms a salt bridge with Asp113, and the β-hydroxyl group forms hydrogen bonds with other residues. The 2,5-dimethoxyphenyl ring and the N-tert-butyl group are positioned in hydrophobic pockets within the receptor.

The insights gained from these computational approaches, combined with experimental data, are invaluable for a comprehensive understanding of the SAR of butoxamine hydrochloride and for the rational design of new β2-selective antagonists with improved properties.

Analytical Methodologies for Butoxamine Hydrochloride Research

Chromatographic Techniques for Butoxamine Hydrochloride Quantification in Biological Matrices (Research-focused)

Chromatographic methods are fundamental for the selective and sensitive quantification of drugs and their metabolites in complex biological samples such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of pharmaceutical compounds in biological fluids. thaiscience.info For a compound like Butoxamine hydrochloride, a reversed-phase HPLC method is typically employed. This approach separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for Butoxamine hydrochloride would involve protein precipitation to extract the analyte from the plasma or serum sample, followed by injection into the HPLC system. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore present in the butoxamine structure (a dimethoxybenzene ring). While specific validated methods for butoxamine are not extensively detailed in published literature, a potential method can be designed based on the analysis of similar adrenergic antagonists.

Table 1: Illustrative HPLC Method Parameters for Butoxamine Hydrochloride Analysis

Parameter Specification
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Detector UV-Vis Detector set at the λmax of the dimethoxybenzene chromophore
Injection Volume 20 µL

| Sample Preparation | Protein precipitation of plasma with acetonitrile, followed by centrifugation |

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, making it a powerful tool for drug analysis. However, compounds must be volatile and thermally stable to be analyzed by GC. Butoxamine hydrochloride, being a polar molecule with active hydrogen atoms in its hydroxyl (-OH) and secondary amine (-NH) groups, is not inherently suitable for direct GC analysis. These polar functional groups can cause poor peak shape and adsorption onto the GC column.

To overcome these limitations, chemical derivatization is a necessary prerequisite. jfda-online.com This process modifies the analyte to increase its volatility and thermal stability. Common derivatization strategies for compounds with -OH and -NH groups include:

Silylation: Reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to replace the active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.

Acylation: Using fluorinated anhydrides like heptafluorobutyric anhydride (HFBA) to form fluoroacyl derivatives, which enhances volatility and improves detection sensitivity with an electron capture detector or MS. jfda-online.com

After derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized butoxamine from other components, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis due to its superior sensitivity and selectivity. nih.gov This technique is particularly valuable for pharmacokinetic studies and for metabolite profiling, which is crucial for understanding a drug's metabolic fate. taylorandfrancis.com

In a typical LC-MS/MS workflow, the sample undergoes extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and remove matrix interferences. The extract is then analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.

For metabolite profiling, high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) are often used. taylorandfrancis.com These instruments can detect and identify unknown metabolites by comparing samples from treated subjects with control samples. Based on the structure of Butoxamine (α-(1-[tert-Butylamino]ethyl)-2,5-dimethoxybenzyl alcohol), potential metabolic pathways could include O-demethylation, hydroxylation of the aromatic ring, or conjugation reactions (e.g., glucuronidation) of the hydroxyl group. LC-MS/MS can effectively separate and provide structural information on these potential metabolites.

Spectroscopic Characterization Techniques for Butoxamine Hydrochloride

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound like Butoxamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The spectrum would show distinct signals for aromatic protons, methoxy (B1213986) group protons (-OCH₃), the aliphatic protons on the ethyl side chain, and the protons of the tert-butyl group. The chemical shifts and coupling patterns would confirm the connectivity of the atoms. libretexts.org

¹³C NMR: The spectrum would show the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, methoxy carbons, aliphatic carbons, and the carbons of the tert-butyl group. illinois.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Butoxamine hydrochloride would be expected to show characteristic absorption bands for O-H stretching (from the alcohol group), N-H stretching (from the secondary amine), C-O stretching (from the ether and alcohol groups), and aromatic C-H and C=C stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Butoxamine hydrochloride contains a 2,5-dimethoxybenzyl alcohol chromophore, which would be expected to absorb UV radiation in the 200-300 nm range. The wavelength of maximum absorbance (λmax) can be used for quantification in HPLC-UV analysis.

Radioligand Binding Assays for Butoxamine Hydrochloride Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a drug for its receptor target. For Butoxamine hydrochloride, these assays are used to quantify its binding affinity for the β2-adrenergic receptor. Competition binding assays are commonly employed, where the ability of unlabeled Butoxamine hydrochloride to displace a specific, high-affinity radiolabeled antagonist (like [³H]-CGP 12177) from the β2-receptor is measured.

From these experiments, the IC₅₀ value is determined, which is the concentration of butoxamine that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the antagonist for the receptor.

A related measure of competitive antagonist affinity is the pA₂ value, derived from functional assays (Schild analysis). The pA₂ is the negative logarithm of the molar concentration of an antagonist required to produce a two-fold rightward shift in an agonist's concentration-response curve. Research on guinea-pig tracheal smooth muscle has determined the pA₂ value for butoxamine.

Table 2: Receptor Affinity Data for Butoxamine

Parameter Value Receptor/Tissue Description
pA₂ 6.86 researchgate.net β₂-adrenoceptor (Guinea-pig trachea) A measure of the potency of a competitive antagonist.

| K_b_ (calculated) | ~138 nM | β₂-adrenoceptor | The equilibrium dissociation constant, calculated from the pA₂ (K_b_ = 10-pA₂). It represents the concentration at which the antagonist occupies 50% of the receptors. |

Bioanalytical Method Validation for Butoxamine Hydrochloride Research Applications

Before a bioanalytical method can be used for routine analysis in research, it must be rigorously validated to ensure it is reliable and reproducible for its intended purpose. researchgate.net Validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eugmp-compliance.org The key validation parameters are summarized below.

Table 3: Key Parameters for Bioanalytical Method Validation

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte from endogenous components or other compounds in the sample. No significant interfering peaks at the retention time of the analyte. nih.gov
Accuracy The closeness of the determined value to the nominal or known true value. Mean value should be within ±15% of the nominal value (±20% at the LLOQ). nih.gov
Precision The closeness of agreement among a series of measurements from the same sample. Assessed as intra-day and inter-day precision. Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). nih.gov
Calibration Curve Demonstrates the relationship between instrument response and known concentrations of the analyte. Defines the range of the assay. A minimum of six non-zero standards. Correlation coefficient (r²) should be consistently >0.99. nih.gov
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Analyte response should be at least 5 times the blank response. Accuracy within 20% and precision ≤20%. nih.gov
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard. Should be consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the biological sample. Assessed by comparing the response of an analyte in a post-extraction spiked sample to a neat standard solution.

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration. technologynetworks.com |

Interactions of Butoxamine Hydrochloride with Other Pharmacological Agents Mechanistic

Synergistic and Antagonistic Interactions of Butoxamine Hydrochloride at Adrenergic Receptors

The principal interaction of butoxamine at adrenergic receptors is antagonistic, specifically at the β2-subtype. It demonstrates high selectivity for β2-adrenoceptors, allowing it to block the physiological responses mediated by these receptors, particularly in vascular and uterine smooth muscle, with less effect on cardiac responses which are predominantly mediated by β1-adrenoceptors. taylorandfrancis.com This selectivity makes it an invaluable experimental compound for distinguishing between β1 and β2-adrenergic effects. taylorandfrancis.com

Research has consistently demonstrated butoxamine's ability to antagonize the effects of β-adrenoceptor agonists. A notable example is its interaction with isoproterenol, a non-selective β-agonist. In experimental settings, butoxamine can block the hypotensive and bradycardic effects induced by isoproterenol when administered into the nucleus of the solitary tract in rats. taylorandfrancis.com Similarly, it has been shown to abolish the peripheral vasodilator effect of isoproterenol, while the non-selective β-blocker propranolol would block both peripheral and cardiac effects. taylorandfrancis.comnih.gov In contrast, the selective β1-antagonist practolol does not block these specific isoproterenol-induced effects, highlighting the β2-receptor-mediated nature of the response and butoxamine's specific antagonistic action. taylorandfrancis.com

Further evidence of its antagonistic properties comes from studies on inflammatory processes. In a mouse model of zymosan-induced inflammation, the protective effects of 100% oxygen treatment were found to be partly mediated through the activation of the β2-adrenergic receptor pathway and subsequent increases in cyclic AMP (cAMP) levels. nih.gov Pretreatment with butoxamine partially nullified this protective effect, demonstrating its ability to antagonize endogenous or induced β2-agonist activity during an inflammatory response. nih.gov

At the cellular level, butoxamine has been shown to counteract β2-agonist-induced apoptosis. In a study involving endometrial stromal cells, the β2-AR agonist isoproterenol (ISO) significantly increased the expression of Caspase-3, an indicator of apoptosis. taylorandfrancis.com When the cells were pre-treated with butoxamine, the ISO-induced increase in Caspase-3 expression was significantly diminished by over 81%. taylorandfrancis.com This demonstrates a clear antagonistic interaction at the cellular signaling level.

The following table summarizes key antagonistic interactions of butoxamine hydrochloride documented in research.

Table 1: Antagonistic Interactions of Butoxamine Hydrochloride at Adrenergic Receptors

Interacting Agent Agent Class System/Model Mechanistic Effect of Interaction Research Finding
Isoproterenol Non-selective β-agonist Rat Nucleus of the Solitary Tract Blockade of β2-receptors Butoxamine blocked the hypotensive and bradycardic effects of isoproterenol. taylorandfrancis.com
Isoproterenol Non-selective β-agonist Anesthetized Cats (General Hemodynamics) Selective blockade of β2-mediated vasodilation Butoxamine abolished the peripheral vasodilator effect of isoprenaline but did not affect its cardiac stimulant effects. nih.gov
Endogenous/Induced β2-agonists β2-agonist Mouse Model of Generalized Inflammation Inhibition of β2-AR/cAMP pathway Butoxamine pretreatment partly abolished the protective, anti-inflammatory effects of oxygen therapy. nih.gov
Isoproterenol (ISO) Non-selective β-agonist Endometrial Stromal Cells (in vitro) Inhibition of apoptosis signaling Butoxamine significantly decreased the ISO-induced expression of Caspase-3. taylorandfrancis.com

Synergistic interactions involving butoxamine at adrenergic receptors are not prominently described in the scientific literature, as its primary pharmacological action is receptor blockade.

Modulation of Drug-Metabolizing Enzymes by Butoxamine Hydrochloride

Drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, are crucial for the metabolism of a vast number of pharmaceuticals and other xenobiotics. nih.govdrugbank.com These enzymes can be induced or inhibited by various drugs, leading to significant drug-drug interactions that can alter a medication's efficacy and toxicity. upr.edunih.gov For instance, some beta-blockers like propranolol and metoprolol are known substrates for the CYP2D6 enzyme. nih.gov

However, based on available scientific literature, there is a notable lack of information regarding the specific effects of butoxamine hydrochloride on the activity of drug-metabolizing enzymes. Studies detailing whether butoxamine acts as an inhibitor, inducer, or substrate of the cytochrome P450 system are not present in current research databases. Consequently, its potential to engage in pharmacokinetic interactions through the modulation of these enzymatic pathways remains uncharacterized.

Receptor Cross-talk and Pleiotropic Effects of Butoxamine Hydrochloride

While butoxamine's primary mechanism is the selective blockade of β2-adrenoceptors, its effects can extend beyond simple antagonism, leading to pleiotropic outcomes and engaging in receptor cross-talk, primarily through its influence on downstream signaling pathways.

Pleiotropic Effects:

A significant pleiotropic effect of butoxamine has been identified in bone metabolism. Both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells) express β2-adrenoceptors, and sympathetic nervous system hyperactivity is linked to bone loss. nih.gov Studies in spontaneously hypertensive rats, an animal model for osteoporosis, have shown that butoxamine exhibits antiosteoporotic activity. nih.govmedchemexpress.com It increases bone mass and biomechanical strength by dose-dependently decreasing the number and activity of osteoclasts. nih.gov

Interestingly, the effect on bone formation appears more complex. Low doses of butoxamine increased indices of bone formation, but this effect was absent at a higher dose, suggesting a potential inhibitory effect on osteoblastic activity at higher concentrations. nih.gov This dose-dependent differential effect points to a complex pleiotropic action that is not solely explained by β2-receptor blockade. nih.govconsensus.app Additionally, butoxamine is classified under the MeSH terms "Hypolipidemic Agents" and "Hypoglycemic Agents," suggesting recognized effects on lipid and glucose metabolism that are beyond its primary antagonist function. nih.gov

Receptor Cross-talk:

Receptor cross-talk occurs when the signaling pathway of one receptor influences the pathway of another. The β2-adrenergic receptor is a G-protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs protein to activate adenylyl cyclase, leading to the production of the second messenger cAMP and activation of Protein Kinase A (PKA). taylorandfrancis.comnih.gov This cAMP/PKA pathway is a convergence point for numerous GPCRs. nih.gov

By blocking the β2-adrenoceptor, butoxamine prevents the activation of this specific Gαs-cAMP-PKA cascade. This antagonism can be considered a form of signaling cross-talk. For example, in the previously mentioned study on endometrial stromal cells, the pro-apoptotic effect of the β2-AR agonist ISO was found to be mediated through the cAMP/PKA pathway, which in turn activated downstream ERK/MAPK and NF-κB signaling. taylorandfrancis.com Butoxamine's blockade of the initial receptor activation prevents these downstream consequences, effectively silencing the cross-talk between the β2-AR and other signaling pathways that regulate apoptosis. While direct interaction with other receptors is not documented, its ability to modulate a central signaling hub like the cAMP pathway demonstrates an indirect influence on cellular processes regulated by other receptors that utilize the same pathway.

Table 2: Pleiotropic and Signaling Effects of Butoxamine Hydrochloride

Effect Type Physiological System Mechanism/Observation Outcome
Pleiotropic Bone Metabolism Decreases osteoclast number and surface. nih.gov Antiosteoporotic activity; increased bone mass. medchemexpress.com
Pleiotropic Bone Metabolism Dose-dependent effect on osteoblasts. nih.gov Increased bone formation at low doses; potential inhibition at high doses. nih.gov
Signaling Cross-talk Cellular Signaling (e.g., Apoptosis) Blocks β2-AR activation of the cAMP/PKA pathway. taylorandfrancis.com Prevents downstream activation of ERK/MAPK and NF-κB signaling cascades initiated by β2-agonists. taylorandfrancis.com

Theoretical and Computational Modeling of Butoxamine Hydrochloride

Molecular Docking and Dynamics Simulations of Butoxamine Hydrochloride-Receptor Complexes

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as butoxamine, and its receptor, the β2-adrenergic receptor (β2AR). These methods provide a detailed view of the binding process, the stability of the resulting complex, and the conformational changes that occur upon binding.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For butoxamine hydrochloride, docking studies are typically performed using the crystal structure of the human β2-adrenergic receptor, often retrieved from the Protein Data Bank (PDB).

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the butoxamine-β2AR complex over time. plos.orgnih.gov These simulations, often spanning microseconds, provide insights into the stability of the predicted binding pose and the flexibility of both the ligand and the receptor. biorxiv.org

An MD simulation of the butoxamine-β2AR complex, embedded in a model lipid bilayer with explicit solvent, would be expected to show that the key interactions identified in docking studies, such as the salt bridge with Asp-113 and hydrogen bonds with the serine residues, are maintained throughout the simulation. acs.orgacs.org The simulation can also reveal the role of water molecules in mediating interactions at the binding site. Furthermore, MD simulations can elucidate how the binding of an antagonist like butoxamine stabilizes an inactive conformation of the receptor, preventing the conformational changes required for G-protein activation. acs.org Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and ligand atoms during the simulation provides quantitative measures of the stability and flexibility of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butoxamine Hydrochloride Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study on a series of butoxamine analogs could provide valuable insights for designing new compounds with improved selectivity and affinity for the β2-adrenergic receptor.

To develop a robust QSAR model, a dataset of butoxamine analogs with their corresponding β2-adrenergic receptor binding affinities (e.g., pIC50 values) is required. The 3D structures of these analogs are aligned, and various molecular descriptors are calculated. For β-adrenergic antagonists, these descriptors often fall into categories of steric, electrostatic, and hydrophobic fields.

A hypothetical QSAR study on butoxamine analogs might reveal the following:

Steric Fields: The model could indicate that bulky substituents at certain positions on the dimethoxyphenyl ring are detrimental to activity, while smaller substituents are favored. This suggests a spatially constrained binding pocket.

Electrostatic Fields: The model might highlight the importance of electronegative potentials near the oxygen atoms of the methoxy (B1213986) groups and the hydroxyl group, indicating favorable hydrogen bonding interactions with the receptor.

Hydrophobic Fields: The analysis could show that increased hydrophobicity in the region of the N-tert-butyl group enhances binding affinity, suggesting this group interacts with a hydrophobic pocket in the receptor.

The results of a QSAR analysis are often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity. The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a predictive model.

In silico Prediction of Butoxamine Hydrochloride Metabolic Pathways

In silico tools for metabolism prediction are used in early drug discovery to identify potential metabolic liabilities of a compound. These tools use either rule-based systems derived from known metabolic reactions or machine learning models trained on large datasets of metabolic data. For butoxamine hydrochloride, these predictors can forecast the likely sites of metabolism and the resulting metabolites.

Based on the structure of butoxamine, several metabolic pathways can be predicted:

N-dealkylation: The N-tert-butyl group is a potential site for metabolism. Cytochrome P450 (CYP) enzymes can catalyze the removal of the tert-butyl group, leading to the formation of a primary amine metabolite.

O-demethylation: The two methoxy groups on the aromatic ring are susceptible to O-demethylation by CYP enzymes, particularly CYP2D6, resulting in phenolic metabolites. acs.org This can occur at either the 2- or 5-position of the phenyl ring.

Aromatic Hydroxylation: The aromatic ring itself can undergo hydroxylation, although this is generally a less common pathway for dimethoxy-substituted rings compared to O-demethylation. researchgate.net

Oxidation of the tert-butyl group: The tert-butyl group can be hydroxylated by CYP enzymes to form an alcohol metabolite, which can be further oxidized to a carboxylic acid.

In silico metabolism prediction software can provide a ranked list of the most probable sites of metabolism on the butoxamine molecule. This information is valuable for guiding the synthesis of more metabolically stable analogs or for identifying potential reactive metabolites.

Future Directions and Unexplored Avenues in Butoxamine Hydrochloride Research

Development of Novel Research Tools and Probes Based on Butoxamine Hydrochloride

The chemical scaffold of butoxamine hydrochloride presents a foundational structure for the creation of sophisticated research tools. To date, the development of derivatives for advanced applications remains a largely unexplored area. Future research could focus on synthesizing analogs that incorporate reporter molecules, such as fluorophores or photo-affinity labels, to create probes for imaging and molecular interaction studies.

Fluorescently labeled butoxamine derivatives could enable real-time visualization of β2-adrenergic receptors in living cells and tissues. Such probes would be invaluable for studying receptor dynamics, including trafficking, internalization, and distribution within different subcellular compartments, under various physiological and pathological conditions. The design of these probes often involves linking a fluorophore, like a rhodamine or BODIPY dye, to the butoxamine molecule in a way that minimally impacts its binding affinity and selectivity. nih.gov

Furthermore, the creation of butoxamine-based photo-affinity probes could irreversibly label the β2AR upon photoactivation. This would allow for the isolation and identification of the receptor and its interacting partners, providing a snapshot of the receptor's immediate molecular environment. These avenues represent a significant opportunity to transform butoxamine from a simple antagonist into a versatile tool for cell biology and molecular pharmacology.

Table 1: Potential Butoxamine-Based Research Probes and Their Applications

Probe TypeReporter GroupPotential Research ApplicationInformation Gained
Fluorescent ProbeRhodamine / BODIPYLive-cell imaging of β2ARReceptor localization, trafficking, and density
Photo-affinity LabelBenzophenone / AzideCovalent labeling of β2ARIdentification of binding site residues, receptor isolation
Biotinylated ProbeBiotinAffinity purificationPull-down of β2AR and associated proteins

Exploration of Butoxamine Hydrochloride in Emerging Biological Systems and Pathways

While butoxamine is classically used to study cardiovascular and pulmonary systems, its utility in less-explored areas of β2AR signaling is an emerging frontier. Recent research has implicated β2ARs in a variety of biological processes beyond their canonical roles, opening new avenues for investigation using selective antagonists like butoxamine.

One such area is bone metabolism. Studies have shown that both osteoblasts and osteoclasts express β2-adrenergic receptors, and sympathetic nervous system activity can influence bone mass. nih.gov Research in animal models has demonstrated that butoxamine can affect bone metabolism, suggesting its potential use in dissecting the specific role of β2ARs in skeletal physiology and pathologies like osteoporosis. nih.govresearchgate.net Another area of interest is the inflammatory response. Butoxamine has been used to investigate the involvement of the β2AR pathway in modulating inflammation, for instance, in studies of zymosan-induced generalized inflammation in mice. nih.gov

A particularly compelling future direction is the study of "biased agonism" or "functional selectivity" at the β2AR. nih.gov This phenomenon, where a ligand can stabilize specific receptor conformations that preferentially activate certain downstream signaling pathways (e.g., G-protein-dependent vs. β-arrestin-dependent pathways), is a key area of modern GPCR research. frontiersin.org While butoxamine is an antagonist, it could be used to probe the basal state of the receptor or to competitively investigate how different biased agonists modulate the receptor's signaling profile. Exploring butoxamine's effects on non-canonical signaling pathways could reveal novel aspects of β2AR function. nih.gov

Integration of Multi-omics Data in Butoxamine Hydrochloride Research

The advent of high-throughput "omics" technologies offers a powerful, unbiased approach to understanding the global cellular and physiological effects of a pharmacological agent. To date, no comprehensive multi-omics studies have been published on the effects of butoxamine hydrochloride. Integrating transcriptomics (gene expression profiling) and proteomics (protein expression profiling) would provide a systems-level view of the biological response to β2AR blockade. nashbio.com

A hypothetical transcriptomic study, for example using RNA-sequencing, could be performed on cells or tissues treated with butoxamine to identify all genes whose expression is altered by β2AR antagonism. nih.govnih.gov This could uncover novel gene networks regulated by β2AR signaling. Similarly, a proteomic analysis using techniques like mass spectrometry could quantify global changes in protein levels and post-translational modifications following butoxamine treatment, offering insights into the functional consequences of receptor blockade. mdpi.comnih.govnih.gov

The true power of this approach lies in the integration of these datasets. northeastern.eduarxiv.org For instance, correlating changes in mRNA levels with corresponding protein levels can reveal levels of post-transcriptional regulation. mdpi.com Pathway analysis of the integrated data could identify entire biological processes and signaling cascades that are significantly modulated by butoxamine, potentially uncovering unexpected drug effects or novel therapeutic targets. researchgate.net

Table 2: Hypothetical Integrated Multi-omics Study Design for Butoxamine

Omics LayerTechniqueSample TypePotential Insights
Transcriptomics RNA-SequencingCultured cells (e.g., airway smooth muscle) treated with Butoxamine vs. controlIdentification of genes and non-coding RNAs regulated by β2AR blockade.
Proteomics Mass Spectrometry (iTRAQ, TMT)Lysates from the same cell populationsQuantification of protein expression changes; identification of altered signaling pathways.
Integrated Analysis Bioinformatics & Pathway AnalysisCombined transcriptomic and proteomic dataElucidation of comprehensive signaling networks; discovery of post-transcriptional regulatory mechanisms.

Advanced Methodologies for Studying Butoxamine Hydrochloride Mechanisms at High Resolution

Understanding the precise molecular interactions between butoxamine and the β2-adrenergic receptor is key to deciphering its mechanism of action. Advanced computational and structural biology techniques offer the potential to visualize these interactions at an unprecedented level of detail.

Molecular dynamics (MD) simulations have already been employed to study the butoxamine-β2AR complex. nih.gov These simulations, which model the movement of every atom in the receptor-ligand system over time, have provided insights into the stability of the complex. mdpi.comescholarship.orgmdpi.com Studies have shown that the antagonist-bound receptor is more rigid compared to the flexible, dynamic structures observed with agonists or the empty receptor. nih.gov MD simulations revealed specific hydrophobic interactions between butoxamine and residues such as His-172, Trp-286, and Phe-290 within the receptor's binding pocket, which are crucial for its stable binding. nih.gov

Another powerful technique is cryogenic electron microscopy (cryo-EM) . While a structure of butoxamine bound to the β2AR has not yet been determined, cryo-EM has been successfully used to solve the structures of the β2AR bound to other ligands, including full agonists. nih.govrcsb.org Determining the high-resolution cryo-EM structure of the butoxamine-β2AR complex would provide a static, atomic-level snapshot of the binding pose and the specific receptor conformation stabilized by this antagonist. pdbj.orgresearchgate.net

Finally, super-resolution microscopy techniques, such as STED or PALM/STORM, could be used in conjunction with the fluorescent butoxamine probes discussed earlier. springernature.com These methods bypass the diffraction limit of light, allowing for the visualization of individual receptor molecules and their organization into micro- or nanodomains on the cell surface, providing a new layer of spatial information about receptor pharmacology.

Table 3: High-Resolution Methodologies and Their Application to Butoxamine Research

MethodologyResolutionKey Information ProvidedStatus for Butoxamine-β2AR
Molecular Dynamics (MD) Atomic / TemporalLigand-receptor stability, specific residue interactions, conformational dynamics.Published studies exist. nih.gov
Cryo-Electron Microscopy AtomicHigh-resolution 3D structure of the receptor-ligand complex.Structure not yet determined.
Super-Resolution Microscopy Nanoscale (~20-50 nm)Spatial organization and dynamics of receptors on the cell surface.Not yet applied; requires development of fluorescent probes.

Q & A

Q. What is the primary mechanism of action of butoxamine hydrochloride in β-adrenergic receptor studies?

Butoxamine hydrochloride acts as a selective β-2 adrenergic antagonist, competitively inhibiting catecholamine binding to β-2 receptors. This selectivity is critical for isolating β-2-mediated physiological responses (e.g., bronchodilation, vasodilation) in tissue or animal models. Methodologically, researchers validate this mechanism using in vitro receptor binding assays with radiolabeled ligands (e.g., [³H]-CGP 12177) and compare inhibition constants (Ki) against non-selective β-blockers like propranolol .

Q. How should researchers safely handle butoxamine hydrochloride in laboratory settings?

Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. Use in a well-ventilated fume hood to prevent inhalation of dust. Store in a dry, cool environment (2–8°C) away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What analytical methods are recommended for quantifying butoxamine hydrochloride in experimental samples?

Use reverse-phase HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of 0.03 M phosphate buffer:methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linear calibration (1–10 µg/mL, r² > 0.999). Validate method precision with triplicate injections and spike-recovery tests (target: 98–102% recovery) .

Q. What in vitro models are suitable for initial screening of β-2 receptor antagonism?

Isolated guinea pig tracheal rings or rat aortic strips pre-contracted with isoprenaline are standard models. Measure changes in isometric tension using organ baths with physiological buffers (e.g., Krebs-Henseleit). Include positive controls (e.g., ICI 118,551 for β-2 selectivity) and negative controls (untreated tissues) .

Advanced Research Questions

Q. How can researchers validate β-2 receptor selectivity in complex biological systems?

Conduct comparative studies using β-1 (e.g., atenolol) and β-3 (e.g., SR 59230A) antagonists in dual-receptor systems. For example, in rat adipocytes, assess inhibition of β-2-mediated lipolysis (via cAMP assays) versus β-1/β-3 responses. Use Schild regression analysis to calculate pA2 values and confirm selectivity ratios .

Q. What experimental designs address contradictions between in vitro and in vivo potency data?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolite activity). Design crossover studies in rodents: compare intravenous (direct receptor exposure) versus oral administration. Measure plasma concentrations via LC-MS and correlate with functional outcomes (e.g., bronchoconstriction inhibition). Adjust for protein binding using equilibrium dialysis .

Q. How to characterize butoxamine hydrochloride’s structural integrity and purity for reproducibility?

Perform multi-technique validation:

  • NMR (¹H/¹³C) to confirm stereochemistry (α-(1-[t-butylamino]ethyl)-2,5-dimethoxybenzyl alcohol).
  • Mass spectrometry (ESI-MS) for molecular ion [M+H]+ at m/z 303.82.
  • HPLC-UV purity ≥98% (USP criteria). Cross-reference with Certificates of Analysis (CoA) from suppliers, ensuring batch-specific validation .

Q. What strategies mitigate off-target effects in chronic β-2 antagonism studies?

Use conditional knockout (Cre-lox) rodent models to isolate β-2 receptor pathways. Combine with transcriptomic profiling (RNA-seq) of tissues post-treatment to identify compensatory receptor upregulation (e.g., β-1/β-3). Dose-response studies with staggered administration (e.g., 0.1–10 mg/kg/day for 28 days) can delineate adaptive mechanisms .

Q. How to resolve conflicting data in receptor binding vs. functional assays?

Contradictions may stem from assay sensitivity or allosteric modulation. Employ parallel protocols:

  • Binding assays : Use membrane preparations with [³H]-dihydroalprenolol.
  • Functional assays : Measure cAMP inhibition in HEK-293 cells expressing human β-2 receptors. Normalize data to receptor density (Bmax) and apply nonlinear regression (e.g., Prism) to compare IC50/Ki ratios .

Q. What pharmacokinetic parameters should be prioritized in translational studies?

Focus on bioavailability (F), half-life (t½), and tissue distribution. Administer ³H-labeled butoxamine hydrochloride intravenously in rodents; collect plasma, liver, and lung samples at timed intervals. Calculate F via AUC comparisons (IV vs. oral). Use autoradiography to map receptor occupancy in target tissues .

Methodological Notes

  • Ethical compliance : For animal studies, adhere to IACUC protocols for humane endpoints (e.g., ≤15% body weight loss) .
  • Data validation : Include triplicate runs, blinded analyses, and independent replication cohorts to reduce bias .
  • Advanced instrumentation : Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can refine binding kinetics (kon/koff) for mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.